molecular formula C24H25N7 B607703 n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine

n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine

Cat. No.: B607703
M. Wt: 411.5 g/mol
InChI Key: ABXIUYMKZDZUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target . For example, some indole derivatives have been reported to have antiviral activity .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylpyridin-3-yl)-9-propan-2-ylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXIUYMKZDZUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does GNF351 interact with the Aryl Hydrocarbon Receptor (AHR) and what are the downstream effects of this interaction?

A1: GNF351 acts as a high-affinity ligand for the AHR []. Unlike other known AHR ligands that can act as agonists or partial agonists, GNF351 demonstrates "pure" antagonism. This means it binds to AHR and effectively blocks both dioxin response element (DRE)-dependent and DRE-independent AHR activities []. In simpler terms, GNF351 prevents AHR from binding to its usual activator molecules, thus inhibiting both the typical gene transcription activity (DRE-dependent) and other non-gene-related functions (DRE-independent) of the receptor. This complete antagonistic activity distinguishes GNF351 from other AHR modulators and provides a valuable tool to study the diverse physiological roles of AHR signaling pathways.

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